3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol
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Overview
Description
3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dibromo-6-methoxy-2-hydroxybenzaldehyde with 2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol, with a catalyst like glacial acetic acid to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization would be common in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-phenol: Lacks the methoxy group, which may affect its reactivity and biological activity.
3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-hydroxyphenol: Has a hydroxyl group instead of a methoxy group, influencing its solubility and interaction with biological targets.
Uniqueness
The presence of both bromine and chlorine atoms, along with the methoxy group, makes 3,4-dibromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Properties
Molecular Formula |
C21H12Br2Cl2N2O3 |
---|---|
Molecular Weight |
571.0 g/mol |
IUPAC Name |
3,4-dibromo-2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C21H12Br2Cl2N2O3/c1-29-18-8-13(22)19(23)12(20(18)28)9-26-11-3-5-17-16(7-11)27-21(30-17)10-2-4-14(24)15(25)6-10/h2-9,28H,1H3 |
InChI Key |
MHDBREQKWAHABN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)Br)Br |
Origin of Product |
United States |
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